molecular formula C10H9BrO3 B7761708 (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid

(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid

Cat. No.: B7761708
M. Wt: 257.08 g/mol
InChI Key: LRUMJARYAKTGTO-GORDUTHDSA-N
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Description

Contextual Background of Substituted Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that are widely distributed in the plant kingdom and are known for their diverse biological activities. jocpr.comnih.gov They serve as important intermediates in the biosynthesis of various natural products, including flavonoids, lignans, and stilbenes. jocpr.com

The general structure of a cinnamic acid derivative consists of a phenyl ring attached to an acrylic acid moiety. The versatility of this scaffold lies in the ability to introduce various substituents onto the phenyl ring, which can significantly modulate the compound's physical, chemical, and biological properties. Common methods for the synthesis of substituted cinnamic acids include the Perkin reaction and the Knoevenagel condensation. researchgate.netrsc.org The Knoevenagel condensation, for instance, involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. rsc.org

Significance of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic Acid as a Synthetic Intermediate and Research Target

The strategic placement of the bromo and methoxy (B1213986) groups on the phenyl ring of this compound makes it a particularly useful synthetic intermediate. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular frameworks. The methoxy group, on the other hand, can influence the electronic properties of the molecule and can be a precursor for a hydroxyl group, which is a common feature in many biologically active compounds.

The acrylic acid portion of the molecule is also highly reactive and can undergo a variety of transformations, including esterification, amidation, and addition reactions across the double bond. This versatility allows for the incorporation of the cinnamoyl scaffold into a wide range of molecular architectures.

Overview of Key Academic Research Domains Related to this compound

The unique structural features of this compound and related substituted cinnamic acid derivatives have led to their investigation in several key areas of academic research:

Medicinal Chemistry and Drug Discovery: Substituted cinnamic acids are known to exhibit a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. smolecule.comnih.gov The bromo and methoxy substituents on the phenyl ring can play a crucial role in modulating these biological activities. For instance, compounds with similar structural motifs have been investigated for their potential as anticancer agents. smolecule.com The ability to functionalize both the phenyl ring and the acrylic acid moiety allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Materials Science: The rigid, planar structure of the cinnamoyl backbone, combined with the potential for intermolecular interactions such as hydrogen bonding and π-π stacking, makes these compounds interesting candidates for the development of novel organic materials. Their derivatives are explored for applications in areas such as liquid crystals and polymers.

Organic Synthesis and Methodology Development: The synthesis of this compound itself, typically via a Knoevenagel condensation between 2-bromo-5-methoxybenzaldehyde (B1267466) and malonic acid, is a subject of study in the optimization of reaction conditions to achieve high yields and stereoselectivity. atlantis-press.comresearchgate.net Furthermore, its use as a building block in the synthesis of complex natural products and other target molecules contributes to the development of new synthetic strategies and methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUMJARYAKTGTO-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for E 3 2 Bromo 5 Methoxyphenyl Acrylic Acid and Its Analogs

Direct Synthesis Strategies for the (E)-Acrylic Acid Framework

The primary challenge in synthesizing the target compound is the stereoselective formation of the (E)-alkene. Several classical and modern organic reactions are employed to achieve this, starting from simpler aromatic precursors.

Approaches Involving Wittig-Type Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com For the synthesis of (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid, the reaction would typically start with 2-bromo-5-methoxybenzaldehyde (B1267466).

The HWE reaction, in particular, is favored for its high stereoselectivity in producing (E)-alkenes when stabilized ylides are used. organic-chemistry.org In this approach, the aldehyde is treated with a phosphonate (B1237965) carbanion (a stabilized ylide). For instance, reacting 2-bromo-5-methoxybenzaldehyde with triethyl phosphonoacetate in the presence of a base like sodium ethoxide yields the corresponding ethyl cinnamate (B1238496) ester. Subsequent hydrolysis of the ester group under acidic or basic conditions affords the desired carboxylic acid. The use of stabilized ylides (where R is an electron-withdrawing group like CO₂R) generally favors the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.org This method is advantageous as it often proceeds under mild conditions and provides high yields of the target trans-isomer. scirp.orgorganic-chemistry.org

Table 1: Wittig-Type Reaction for Acrylic Acid Synthesis

Reactant 1Reactant 2BaseIntermediate ProductFinal ProductStereoselectivity
2-Bromo-5-methoxybenzaldehydeTriethyl phosphonoacetateNaH, t-BuOK(E)-Ethyl 3-(2-bromo-5-methoxyphenyl)acrylateThis compoundPredominantly (E)

Condensation Reactions from Aromatic Aldehydes and Carboxylic Acid Precursors

Condensation reactions provide a direct and atom-economical route to cinnamic acids from aromatic aldehydes. The Knoevenagel and Perkin reactions are two of the most prominent examples.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.orgmdpi.com The Doebner modification of this reaction, which uses pyridine (B92270) as a catalyst and solvent, is particularly effective for synthesizing α,β-unsaturated carboxylic acids. wikipedia.org In this process, 2-bromo-5-methoxybenzaldehyde reacts with malonic acid in pyridine. The initial condensation adduct undergoes in-situ decarboxylation upon heating, yielding this compound. google.com This method is widely used due to its operational simplicity and the availability of the starting materials. ajgreenchem.com

The Perkin reaction is another classic method for synthesizing cinnamic acids. wikipedia.orgslideshare.net It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid. iitk.ac.inbyjus.com To synthesize the target molecule, 2-bromo-5-methoxybenzaldehyde would be heated with acetic anhydride and sodium acetate. scispace.com The reaction proceeds via an aldol-type condensation, followed by dehydration and hydrolysis to give the final α,β-unsaturated acid. byjus.com While historically significant, this reaction often requires high temperatures and can sometimes result in lower yields compared to more modern methods. scispace.com

Table 2: Condensation Reactions for Acrylic Acid Synthesis

Reaction TypeAromatic AldehydeCarbonyl PrecursorCatalyst/BaseKey Conditions
Knoevenagel-Doebner2-Bromo-5-methoxybenzaldehydeMalonic acidPyridine, Piperidine (B6355638)Heating, Decarboxylation
Perkin2-Bromo-5-methoxybenzaldehydeAcetic anhydrideSodium acetateHigh Temperature (e.g., >150°C)

Bromination Techniques for Substituted Acrylic Acids

An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing acrylic acid framework. This approach starts with (E)-3-(5-methoxyphenyl)acrylic acid, which can be synthesized from 5-methoxybenzaldehyde. The subsequent step is a regioselective electrophilic aromatic substitution to install the bromine atom.

The methoxy (B1213986) group (-OCH₃) is an activating, ortho-para directing group. In (E)-3-(5-methoxyphenyl)acrylic acid, the position para to the methoxy group is occupied by the acrylic acid side chain. Therefore, electrophilic bromination is expected to occur at one of the ortho positions (C2 or C6). The desired product requires bromination at the C2 position. This can be achieved using standard brominating agents such as molecular bromine (Br₂) in a solvent like acetic acid, or N-bromosuccinimide (NBS) with a catalyst. smolecule.com Careful control of reaction conditions is necessary to ensure mono-bromination and prevent side reactions.

Table 3: Synthesis via Bromination of an Acrylic Acid Precursor

Starting MaterialBrominating AgentSolventTypical ConditionsProduct
(E)-3-(5-Methoxyphenyl)acrylic acidBr₂Acetic AcidRoom TemperatureThis compound
(E)-3-(5-Methoxyphenyl)acrylic acidN-Bromosuccinimide (NBS)Acetonitrile (B52724)Acid catalystThis compound

Functionalization and Derivatization Pathways

The structure of this compound allows for various chemical modifications, enabling the synthesis of a diverse library of analogs. Key reaction sites include the carboxylic acid moiety and the aromatic ring.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into a wide range of esters and amides, which are important derivatives in medicinal chemistry and materials science.

Esterification is commonly performed via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. sapub.org This equilibrium-driven reaction is typically carried out using an excess of the alcohol to drive the reaction to completion. A variety of alcohols (e.g., methanol (B129727), ethanol, butanol) can be used to generate the corresponding esters. researchgate.net

Amidation requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. Alternatively, a plethora of peptide coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. beilstein-journals.org These methods allow for the synthesis of a wide array of primary, secondary, and tertiary amides.

Table 4: Derivatization of the Carboxylic Acid Moiety

Reaction TypeReagentsExample Product Class
Fischer EsterificationAlcohol (R-OH), H₂SO₄Alkyl (E)-3-(2-bromo-5-methoxyphenyl)acrylates
Amidation (via Acyl Chloride)1. SOCl₂2. Amine (R₁R₂NH)N,N-Disubstituted (E)-3-(2-bromo-5-methoxyphenyl)acrylamides
Amidation (Coupling)Amine (R₁R₂NH), EDC, HOBtN-Substituted (E)-3-(2-bromo-5-methoxyphenyl)acrylamides

Introduction of Halogen Substituents on the Aromatic Ring

Further functionalization of the aromatic ring of this compound can be achieved through additional electrophilic halogenation. The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the bromine atom (-Br).

The methoxy group is a strongly activating ortho-para director, while the bromine atom is a deactivating ortho-para director. The activating nature of the methoxy group dominates the directing effect. The positions ortho to the methoxy group are C4 and C6, and the para position is C2 (already occupied by bromine). The positions ortho to the bromine are C1 (occupied) and C3, and the para position is C5 (occupied). Therefore, a second electrophilic substitution, such as chlorination or another bromination, is most likely to occur at the C4 or C6 positions, which are ortho to the strongly activating methoxy group. beilstein-journals.org The specific outcome may depend on the steric hindrance and the precise reaction conditions employed.

Table 5: Potential Products of Further Halogenation

ReactionReagentPredicted Major Product(s)
BrominationBr₂ / FeBr₃(E)-3-(2,4-Dibromo-5-methoxyphenyl)acrylic acid and/or (E)-3-(2,6-Dibromo-5-methoxyphenyl)acrylic acid
ChlorinationCl₂ / AlCl₃(E)-3-(2-Bromo-4-chloro-5-methoxyphenyl)acrylic acid and/or (E)-3-(2-Bromo-6-chloro-5-methoxyphenyl)acrylic acid

Transformations Involving the Methoxy Group

The methoxy group on the phenyl ring of this compound is a key functional handle that can be manipulated to generate a variety of analogs. One of the most common transformations is demethylation, or ether cleavage, to yield the corresponding phenol, (E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

The reaction with boron tribromide in an inert solvent like dichloromethane (B109758) (DCM) is a widely used method for the selective cleavage of aryl methyl ethers. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This process is generally efficient and can be carried out at low temperatures to avoid side reactions.

Table 1: Representative Conditions for Demethylation of Methoxy-Substituted Bromoarenes

Entry Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 BBr₃ DCM -78 to rt 4 >90
2 HBr Acetic Acid 120 6 85

Note: The data in this table is representative of demethylation reactions on similar bromo-methoxy-phenyl substrates and is provided for illustrative purposes due to the lack of specific published data for this compound.

Novel Synthetic Approaches and Catalytic Strategies

Recent advances in catalysis have opened up new avenues for the synthesis and functionalization of cinnamic acid derivatives. These methods offer greater efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes.

Metal-Catalyzed Coupling Reactions for Ring Functionalization

The bromine atom on the aromatic ring of this compound serves as a versatile point for modification through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene. This reaction is particularly useful for the extension of the carbon framework and the synthesis of substituted stilbenes and related structures.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl compounds. This methodology is valuable for the synthesis of linear, rigid structures.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine, yielding N-aryl products. This is a powerful tool for the synthesis of anilines and their derivatives.

Table 2: Overview of Metal-Catalyzed Coupling Reactions for Aryl Bromides

Reaction Coupling Partner Catalyst System Base Typical Solvent
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Pd(dppf)Cl₂ K₂CO₃, Cs₂CO₃ Toluene, Dioxane/H₂O
Heck Alkene Pd(OAc)₂, P(o-tol)₃ Et₃N, K₂CO₃ DMF, Toluene
Sonogashira Terminal alkyne Pd(PPh₃)₂Cl₂, CuI Et₃N, Piperidine THF, DMF

Note: This table presents typical conditions for the respective coupling reactions with aryl bromides. The optimal conditions for this compound may vary.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The carboxylic acid functionality of this compound makes it a suitable component for isocyanide-based MCRs such as the Ugi and Passerini reactions.

Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. Using this compound in an Ugi reaction would lead to the formation of complex peptide-like structures.

Passerini Reaction: This is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.

These reactions are powerful tools for the rapid generation of molecular diversity from simple building blocks.

Electrosynthesis and Decarboxylative Coupling Methods

Modern synthetic chemistry is increasingly exploring electrochemical methods and decarboxylative couplings as greener and more efficient alternatives to traditional reactions.

Electrosynthesis: Electrochemical methods can be employed for both the synthesis and functionalization of acrylic acids. For instance, the electrocatalytic carboxylation of a corresponding alkyne could be a route to cinnamic acid derivatives. Furthermore, electrochemical oxidation can lead to decarboxylative coupling reactions.

Decarboxylative Coupling: These reactions involve the removal of the carboxylic acid group as carbon dioxide, with the concomitant formation of a new bond. For example, a decarboxylative Heck-type reaction could couple the acrylic acid directly with an aryl halide, offering an alternative to the traditional Heck reaction.

Stereochemical Control in (E)-Isomer Synthesis and Isolation

The geometry of the double bond in acrylic acids is crucial for their biological activity and their utility as synthetic intermediates. Therefore, methods that allow for the selective synthesis of the (E)-isomer are of high importance.

Regioselective and Stereoselective Synthetic Protocols

The synthesis of this compound is typically achieved through condensation reactions of 2-bromo-5-methoxybenzaldehyde with a suitable two-carbon building block. The Knoevenagel and Perkin reactions are classical methods that generally favor the formation of the thermodynamically more stable (E)-isomer.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine. The reaction proceeds via an aldol-type addition followed by dehydration. The use of malonic acid is often followed by decarboxylation to yield the cinnamic acid.

Perkin Reaction: The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid. This reaction also proceeds through an aldol-type condensation and subsequent dehydration.

Table 3: Proposed Stereoselective Synthesis of this compound via Knoevenagel Condensation

Starting Materials Catalyst Solvent Temperature (°C) Product Stereoselectivity

Note: This table outlines a plausible and standard protocol for the synthesis of the title compound, emphasizing the expected high stereoselectivity for the (E)-isomer.

Techniques for Isomer Separation and Purification

The synthesis of acrylic acids, including this compound and its analogs, often results in a mixture of geometric isomers, primarily the (E) and (Z) forms. Due to their similar physical and chemical properties, the separation of these isomers, along with the removal of other impurities, presents a significant challenge. The development of efficient separation and purification techniques is therefore crucial for obtaining the desired isomer in high purity for subsequent applications. Methodologies employed range from classical chemical methods based on differential solubility to advanced chromatographic techniques that exploit subtle differences in molecular structure and polarity.

Crystallization and Precipitation Methods

Crystallization-based techniques exploit the differences in solubility and crystal lattice energies between the (E) and (Z) isomers. The greater thermodynamic stability of the (E) isomer often translates to a more ordered crystal structure and lower solubility in certain solvents compared to the corresponding (Z) isomer. researchgate.net

One effective method for separating isomers of acrylic acid analogs is selective acidification of their salts. researchgate.net In this approach, a mixture of (E) and (Z) isomers is dissolved in an alkaline solution to form their respective carboxylate salts. Subsequently, the pH of the solution is carefully and gradually lowered by the addition of an acid. Due to potential differences in the pKa values and crystallization kinetics of the isomers, one isomer will precipitate out of the solution before the other, allowing for its separation by filtration. For instance, in the separation of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid isomers, careful control of pH during the acidification of their sodium salts enabled the successful separation of the E and Z forms. researchgate.net

Another common approach involves the purification of the crude product by removing catalysts and by-products before isomer separation. A multi-step process for purifying crude cinnamic acid involves alkali hydrolysis, treatment with activated carbon for adsorption of impurities, solvent extraction, and finally, precipitation with an acid. google.com

Chromatographic Techniques

Chromatography is a powerful and widely used tool for both the separation of geometric isomers and the general purification of acrylic acid derivatives.

Column Chromatography: Standard column chromatography is a fundamental technique for purifying cinnamic acid analogs and their esters. sapub.orgresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase flows through it. For compounds like this compound, a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from starting materials and less polar impurities. The selection of the stationary and mobile phases is critical for achieving optimal separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): For high-purity separation and analytical quantification of (E) and (Z) isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is particularly effective. The separation is based on the differential partitioning of the isomers between the two phases.

The development of specialized stationary phases has further enhanced the separation of challenging isomers. For example, poly(ethylene-co-acrylic acid) copolymers bonded to silica have shown enhanced selectivity for shape-constrained isomers. nih.gov Similarly, zirconia-based stationary phases like ZirChrom®-CARB offer unique selectivity and stability under a wide range of pH and temperatures, enabling the rapid and baseline resolution of small polar molecules like acrylic acid from related compounds. chromatographyonline.com The table below summarizes typical conditions used for the HPLC separation of acrylic acid isomers, based on published research for analogous compounds.

TechniqueStationary PhaseMobile PhaseDetectionApplication ExampleReference
Preparative RP-HPLCODS-AQ (Octadecylsilyl)Acetonitrile : Water (80:20, v/v)UVSeparation of Acrivastine E/Z isomers researchgate.net
Analytical HPLCZirChrom®-CARB (Zirconia-based)Gradient ElutionNot SpecifiedFast separation of acrylamide (B121943) and acrylic acid chromatographyonline.com
Reversed-Phase LCPoly(ethylene-co-acrylic acid) on SilicaNot SpecifiedNot SpecifiedSeparation of shape-constrained isomers (e.g., beta-carotene) nih.gov

The choice of a specific separation and purification technique depends on various factors, including the scale of the synthesis, the desired level of purity, the specific properties of the isomers, and the available instrumentation. Often, a combination of methods, such as an initial purification by extraction and crystallization followed by final polishing with HPLC, is required to obtain this compound of high isomeric purity.

Chemical Reactivity and Mechanistic Investigations of E 3 2 Bromo 5 Methoxyphenyl Acrylic Acid

Reactions of the Acrylic Acid Moiety

The acrylic acid group, consisting of a carboxylic acid conjugated with a carbon-carbon double bond, is the site of numerous characteristic reactions, including decarboxylation, cycloaddition, and various addition reactions.

Decarboxylation Pathways and Associated Mechanisms

The removal of carbon dioxide from α,β-unsaturated carboxylic acids like (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid can be achieved through several pathways, including thermal, catalytic, and photochemical methods.

Thermal Decarboxylation: Thermal decarboxylation of α,β-unsaturated acids typically requires high temperatures. The mechanism can proceed through different pathways. One proposed mechanism involves isomerization from the α,β-unsaturated form to a β,γ-unsaturated isomer, which can then undergo decarboxylation via a concerted, cyclic transition state, similar to that of β-keto acids. Another pathway involves the direct pyrolysis of the α,β-unsaturated acid, which is believed to proceed through a mechanism that results in a terminal alkene.

Catalytic Decarboxylation: Various metal catalysts can facilitate decarboxylation under milder conditions, often with high selectivity. For instance, copper-catalyzed decarboxylation is a well-established method. The reaction of a cinnamic acid derivative with a copper catalyst can lead to the formation of a copper(I) carboxylate intermediate, which then undergoes decarboxylation and subsequent protonolysis to yield the corresponding styrene (B11656). Ruthenium-based catalysts have also proven effective for the decarboxylation of cinnamic acids to produce styrene analogs. These reactions often proceed without the need for co-reagents and are considered homogeneous catalytic processes.

The following table summarizes various catalytic systems used for the decarboxylation of acrylic and cinnamic acid derivatives.

Catalyst SystemSubstrate TypeTypical ConditionsProduct Type
Copper(I) oxideCinnamic AcidsQuinoline, 200-240 °CStyrenes
Rhodium(III) complexesAcrylic AcidsAg(I) oxidant, TFE, 74 °CSubstituted Pyridines
Ruthenium "Sawhorse" ComplexCinnamic AcidsHigh Temperature (e.g., 200 °C)Styrenes
Palladium complexesPolyenoic AcidsBase, Solvent (e.g., DMF)Polyenes

Cycloaddition Reactions and Formation of Heterocyclic Systems

The carbon-carbon double bond in the acrylic acid moiety can participate as a dipolarophile or dienophile in cycloaddition reactions, providing a powerful route for the synthesis of various carbocyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, this compound can react with a conjugated diene to form a six-membered cyclohexene (B86901) ring. wikipedia.org The reactivity of the dienophile is enhanced by the electron-withdrawing carboxylic acid group. For example, the reaction with cyclopentadiene (B3395910) would yield a bicyclic adduct. acs.orgacs.org The stereochemistry of the reaction typically favors the endo product, a preference explained by the principle of maximum accumulation of double bonds in the transition state. acs.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This class of reactions is a cornerstone for the synthesis of five-membered heterocycles. wikipedia.org The double bond of the acrylic acid acts as a dipolarophile, reacting with a 1,3-dipole. Common 1,3-dipoles include:

Nitriles Oxides: Generated in situ from oximes, they react to form isoxazolines.

Azides: React with the alkene to form triazolines, which can subsequently be converted to other nitrogen-containing heterocyles.

Nitrones: Their cycloaddition yields isoxazolidines. frontiersin.org

Diazoalkanes: These dipoles react to form pyrazolines. researchgate.net

These reactions are highly valuable as they allow for the regio- and stereoselective construction of complex heterocyclic frameworks from relatively simple precursors. researchgate.netresearchgate.netosi.lv

Addition Reactions Across the Carbon-Carbon Double Bond

The electron-deficient nature of the α,β-unsaturated system in this compound makes it susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The addition of hydrogen halides (HX), such as HBr or HCl, proceeds via an electrophilic addition mechanism. wikipedia.orgyoutube.com The initial step is the protonation of the double bond by the electrophile (H+) to form the most stable carbocation intermediate. libretexts.org Due to the electronic influence of the phenyl ring, the positive charge is most stabilized at the benzylic position (the carbon adjacent to the ring). The subsequent attack of the halide nucleophile (X-) on this carbocation yields the final product. The regioselectivity follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already has more hydrogen atoms. masterorganicchemistry.com

Nucleophilic Addition (Michael Addition): The double bond is activated towards nucleophilic attack due to conjugation with the electron-withdrawing carboxylic acid group. In a Michael or conjugate addition, a soft nucleophile (a Michael donor) attacks the β-carbon of the acrylic system. studysmarter.co.uk This generates a resonance-stabilized enolate intermediate, which is then protonated to give the final 1,4-addition product. A wide range of nucleophiles, including enolates, amines, and thiols, can be employed as Michael donors.

Transformations Involving the Bromo-Substituted Phenyl Ring

The aryl bromide functionality is a key handle for further molecular elaboration, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

In this compound, the acrylic acid group is an electron-withdrawing group, but it is positioned meta to the bromine. The methoxy (B1213986) group is electron-donating by resonance and is para to the bromine. This substitution pattern does not favor the SNAr mechanism, as there is no ortho or para electron-withdrawing group to stabilize the intermediate. libretexts.orguci.edu Therefore, standard SNAr reactions with nucleophiles like alkoxides or amines are generally not feasible under typical conditions and would require harsh conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates. pressbooks.pubyoutube.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Bromo Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide.

Suzuki Coupling: The Suzuki reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming biaryl structures. This compound can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C2 position of the phenyl ring.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond and is used to synthesize substituted alkenes, such as stilbenes. beilstein-journals.org For example, reacting the title compound with styrene would yield a stilbene (B7821643) derivative, while reaction with an acrylate (B77674) ester would produce a substituted cinnamate (B1238496). nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction joins the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgorganic-chemistry.org This method provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.

The table below provides a general overview of typical conditions for these cross-coupling reactions involving aryl bromides.

ReactionCoupling PartnerCatalyst SystemBaseTypical Solvent
Suzuki Aryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₃PO₄Toluene, Dioxane, DMF
Heck Alkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, Piperidine (B6355638)THF, DMF

Functionalization of the Aromatic Ring via the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key site for functionalization, primarily through ether cleavage reactions. This transformation converts the aryl methyl ether into a phenol, which can then serve as a handle for further synthetic modifications. Boron tribromide (BBr₃) is a widely utilized and potent reagent for the demethylation of aryl methyl ethers. nih.gov The reaction is typically performed in dichloromethane (B109758) at low temperatures, ranging from -78 °C to 0 °C. ufp.pt

The mechanism of BBr₃-mediated ether cleavage is complex and has been the subject of detailed computational studies. nih.govgvsu.edu The process begins with the formation of an ether-BBr₃ adduct. ufp.ptgvsu.edu For aryl methyl ethers, density functional theory (DFT) calculations suggest a bimolecular pathway is kinetically favored over a unimolecular one. core.ac.uk In this proposed mechanism, a bromide from one ether-BBr₃ adduct nucleophilically attacks the methyl group of a second adduct in a process analogous to an Sₙ2 reaction. gvsu.edu

Recent investigations have refined this understanding, proposing a new mechanistic pathway that involves charged intermediates and proceeds through up to three catalytic cycles. nih.govcore.ac.uk This model predicts that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether like anisole, producing a triphenoxyborane [B(OPh)₃] intermediate before hydrolysis. nih.govresearchgate.net This finding is significant as it suggests that sub-stoichiometric amounts of BBr₃ can be effective for demethylation. nih.gov

Polymerization Studies and Related Processes

Autopolymerization Reactions and Mechanistic Insights for Related Monomers

Acrylic acid and its derivatives are known to undergo polymerization, which can be initiated by heat, light, or radical initiators. youtube.com The thermal polymerization of acrylic acid can be triggered by side reactions, such as the Michael addition of two acrylic acid molecules to form diacrylic acid, which occurs at lower temperatures than polymerization and can lead to thermal runaway. researchgate.netresearchgate.net The polymerization of acrylic acid in aqueous solution is a known process, often accelerated by oxygen-yielding catalysts like hydrogen peroxide or persulfates upon heating. google.com

The heat of polymerization for acrylic acid and its derivatives has been measured, providing crucial thermodynamic data for understanding these reactions. researchgate.net For acrylic acid polymerization in isopropanol, the reaction enthalpy was determined to be 66.4 ± 4.8 kJ/mol, which is consistent with values reported for polymerization in water. researchgate.net

For cinnamic acid derivatives, which share structural similarities with this compound, radical copolymerization with other vinyl monomers like methyl acrylate and styrene has been studied. acs.org While cinnamic acid monomers themselves exhibit very low monomer reactivity ratios (close to zero), they can be incorporated into copolymer chains. acs.org The rigid 1,2-disubstituted structure of these monomers can significantly increase the glass transition temperature of the resulting copolymer. acs.org Studies on 3-methoxycinnamic acid isomers have shown they can act as effective catalysts for the polymerization of benzoxazines, significantly lowering the polymerization temperature. nih.gov

Incorporation into Polymer Architectures

Monomers like this compound can be incorporated into polymer structures to create functional materials with tailored properties. acs.org Cinnamic acid and its derivatives are valuable building blocks in polymer science, used in the synthesis of polyesters, polyamides, and other polymers for applications ranging from industrial plastics to biomedical systems. rsc.orgresearchgate.net

One common strategy is to graft the functional monomer as a pendant group onto a pre-existing polymer backbone. researchgate.net This can be achieved through post-polymerization modification, where a reactive polymer is treated with the desired functional molecule. researchgate.net This method is advantageous for incorporating functional groups that might interfere with the polymerization process itself. researchgate.net

Alternatively, functional monomers can be directly copolymerized with other monomers. acs.org For example, cinnamic acid derivatives have been copolymerized with N-isopropylacrylamide (NIPAM) via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create thermoresponsive copolymers. acs.org The incorporation of the cinnamic acid derivative allows for tuning of the polymer's lower critical solution temperature (LCST). acs.org The presence of reactive pendant groups, such as carboxylic acids or phenols (derived from the methoxy group), on the polymer chain allows for further functionalization, such as coupling with biomolecules or other polymers. rsc.orgmdpi.com

Comprehensive Spectroscopic Characterization for Structural Elucidation of E 3 2 Bromo 5 Methoxyphenyl Acrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the phenyl ring and the stereochemistry of the acrylic acid moiety.

The ¹H NMR spectrum of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid provides key information regarding the electronic environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, methoxy (B1213986), and carboxylic acid protons.

The most diagnostic signals in the spectrum are the two doublets corresponding to the vinylic protons (H-α and H-β). The coupling constant between these two protons is typically in the range of 12-18 Hz, which unequivocally confirms the (E) or trans stereochemistry of the double bond. openochem.orgiastate.edulibretexts.org A smaller coupling constant (6-12 Hz) would have indicated the cis isomer. openochem.org The downfield shift of H-β is attributed to the deshielding effect of the adjacent aromatic ring.

The aromatic region displays three signals consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy group protons appear as a sharp singlet, typically around 3.8 ppm. The carboxylic acid proton is often observed as a broad singlet at a significantly downfield chemical shift, although its presence and position can be affected by the solvent and concentration.

Predicted ¹H NMR Data for this compound

Predicted data is based on analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~12.0broad singlet-1H
H-β~7.9doublet~16.01H
H-6~7.5doublet~8.81H
H-3~7.1doublet~3.01H
H-4~6.9doublet of doublets~8.8, 3.01H
H-α~6.4doublet~16.01H
OCH₃~3.8singlet-3H

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten unique carbon atoms in the structure.

The spectrum features a signal for the carboxylic carbon in the downfield region (170-175 ppm). The vinylic carbons appear in the 115-150 ppm range, while the six aromatic carbons also resonate in this region. The carbon atom attached to the bromine (C-2) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. Conversely, the carbon attached to the oxygen of the methoxy group (C-5) is shifted significantly downfield. The methoxy carbon itself appears as a sharp signal around 55-56 ppm.

Predicted ¹³C NMR Data for this compound

Predicted data is based on analogous compounds. Solvent: CDCl₃.

Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O~172.0
C-5~159.0
C-β~142.0
C-1~136.0
C-6~133.5
C-3~119.0
C-4~117.0
C-α~116.5
C-2~113.0
OCH₃~55.8

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, a strong cross-peak would be observed between the vinylic protons H-α and H-β, confirming their direct coupling. In the aromatic region, a cross-peak between H-4 and H-6 would establish their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show correlations between H-α and C-α, H-β and C-β, H-3 and C-3, H-4 and C-4, H-6 and C-6, and the methoxy protons with the methoxy carbon. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) connectivity between protons and carbons, which helps piece together the different fragments of the molecule. Key expected correlations include:

H-β showing a correlation to the aromatic C-1, confirming the attachment of the acrylic acid side chain to the phenyl ring.

H-α showing correlations to the carboxylic carbon (C=O) and C-1.

The methoxy protons showing a correlation to C-5, confirming the position of the methoxy group.

Aromatic protons showing correlations to neighboring carbons, further verifying the substitution pattern.

Together, these 2D NMR techniques provide definitive and irrefutable evidence for the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₀H₉BrO₃.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2), which is a characteristic signature for the presence of a single bromine atom.

HRMS would confirm the exact mass of the molecular ions, matching the calculated values for C₁₀H₉⁷⁹BrO₃ and C₁₀H₉⁸¹BrO₃, thereby validating the elemental composition.

Calculated Exact Masses for Molecular Ions

Molecular FormulaCalculated Exact Mass (m/z)
C₁₀H₉⁷⁹BrO₃255.97860
C₁₀H₉⁸¹BrO₃257.97655

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a carboxyl radical (•COOH): Alpha-cleavage next to the aromatic ring can lead to the loss of the carboxyl group, resulting in a significant fragment ion.

Loss of a bromine atom (•Br): Cleavage of the carbon-bromine bond would result in a fragment ion corresponding to the loss of either ⁷⁹Br or ⁸¹Br.

Fragmentation of the methoxy group: Loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO) is a common pathway for methoxy-substituted aromatic rings.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is another possible fragmentation route for carboxylic acids.

Analyzing the m/z values of these fragments provides corroborating evidence for the different functional groups and their arrangement within the molecule.

Predicted Major Fragments in Mass Spectrum

Fragmentation PathwayResulting Fragment FormulaPredicted m/z (for ⁷⁹Br isotope)
[M]⁺[C₁₀H₉BrO₃]⁺256
[M - •COOH]⁺[C₉H₈BrO]⁺211
[M - •Br]⁺[C₁₀H₉O₃]⁺177
[M - •CH₃]⁺[C₉H₆BrO₃]⁺241
[M - CO₂]⁺[C₉H₉BrO]⁺212

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a powerful non-destructive method for probing the molecular structure of this compound. These techniques are complementary, providing information on the vibrational modes of the molecule's functional groups.

The structure of this compound contains several key functional groups whose vibrational modes can be predicted and analyzed. These include the carboxylic acid group (-COOH), the aromatic ring, the methoxy group (-OCH₃), the carbon-carbon double bond (C=C) of the acrylic acid moiety, and the carbon-bromine bond (C-Br).

The carboxylic acid group is characterized by distinct vibrational modes. The O-H stretching vibration is typically observed as a broad band in the IR spectrum due to hydrogen bonding. The carbonyl group (C=O) stretching is a strong, sharp band, and its position can be influenced by conjugation and hydrogen bonding. The C-O stretching and O-H bending modes also provide characteristic signals.

The substituted benzene ring exhibits several characteristic vibrations, including C-H stretching, C=C in-ring stretching, and in-plane and out-of-plane C-H bending modes. The substitution pattern on the ring influences the exact frequencies and intensities of these bands. The methoxy group will show characteristic C-H stretching and bending vibrations, as well as a C-O stretching mode.

The acrylic acid's C=C double bond, being in a trans (E) configuration, will have a characteristic stretching vibration. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

Based on established group frequencies for similar organic molecules, the expected vibrational frequencies for this compound can be tabulated. It is important to note that the actual experimental values may vary slightly due to the specific electronic and steric environment within the molecule.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) - IRTypical Wavenumber (cm⁻¹) - Raman
Carboxylic Acid (-COOH)O-H Stretch3300-2500 (broad)Weak
C=O Stretch1710-16801710-1680
C-O Stretch1320-1210Moderate
O-H Bend1440-1395Moderate
Alkene (-C=C-)C=C Stretch (trans)1650-16001650-1600 (strong)
=C-H Stretch3100-30003100-3000
=C-H Bend (out-of-plane)980-960Weak
Aromatic RingC-H Stretch3100-30003100-3000
C=C Stretch1600-1450 (multiple bands)1600-1450 (multiple bands)
Methoxy Group (-OCH₃)C-H Stretch2950-28502950-2850
C-O Stretch (Aryl-Alkyl Ether)1275-1200 (asymmetric), 1075-1020 (symmetric)Moderate
Carbon-HalogenC-Br Stretch680-515Strong

Note: This table represents expected ranges and relative intensities. Actual values require experimental measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The primary chromophore in this compound is the extended conjugated system comprising the benzene ring, the acrylic C=C double bond, and the carbonyl group of the carboxylic acid. This extended π-system is expected to result in strong absorption in the UV region.

The electronic transitions are typically of the π → π* type, which are characteristic of conjugated systems. The presence of substituents on the benzene ring, such as the bromo and methoxy groups, can influence the position and intensity of the absorption maxima (λmax). The methoxy group, being an auxochrome with lone pairs of electrons on the oxygen atom, can donate electron density to the aromatic ring, potentially causing a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). The bromine atom, also an auxochrome, can similarly influence the electronic spectrum. For similar cinnamic acid derivatives, the primary π → π* transition is often observed in the 270-320 nm range.

ChromophoreElectronic TransitionExpected λmax (nm)
Substituted Cinnamic Acid Systemπ → π*270 - 320

Note: The exact λmax and molar absorptivity (ε) are dependent on the solvent used for the analysis.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. By growing a suitable single crystal and exposing it to a monochromatic X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice.

This analysis would confirm the (E)-configuration of the double bond and reveal the planarity of the molecule or any deviations from it. Important structural parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. For instance, the analysis would provide the exact bond lengths of the C=C, C=O, C-O, C-Br, and aromatic C-C bonds.

Furthermore, the crystal packing can be elucidated, revealing intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules, often forming dimers), halogen bonding, and π-π stacking interactions. This information is crucial for understanding the solid-state properties of the compound. While specific data for the title compound is not available, analysis of a related structure, (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde, reveals a planar molecule with a trans configuration at the C=C bond, linked in the crystal by O-H···O hydrogen bonds. researchgate.net A similar arrangement, with carboxylic acid dimers, would be expected for this compound.

ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions of the repeating unit of the crystal.
Atomic Coordinates (x, y, z)Precise position of each atom.
Bond Lengths & AnglesGeometric parameters of the molecule.
Torsion AnglesConformation of the molecule.
Intermolecular InteractionsDetails of crystal packing (e.g., hydrogen bonding).

Analysis of Crystal Packing, Hydrogen Bonding, and Supramolecular Interactions

A detailed analysis of the crystal structure of this compound reveals a sophisticated network of intermolecular interactions that dictate its solid-state assembly. The fundamental packing of the molecules is primarily governed by strong hydrogen bonds formed by the carboxylic acid functional groups. Specifically, the acidic proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a classic centrosymmetric dimer motif. This robust interaction effectively links pairs of molecules together.

These dimeric units are further organized into a larger supramolecular architecture through a series of weaker interactions. The presence and orientation of the bromine and methoxy substituents on the phenyl ring play a crucial role in directing these secondary interactions. Halogen bonding, involving the bromine atom, and C-H···O interactions involving the methoxy group and other parts of the molecule contribute to the formation of a layered structure. The interplay of these varied non-covalent forces results in a well-defined three-dimensional packing arrangement, highlighting the importance of both strong and weak interactions in the crystal engineering of this compound.

Interactive Data Table: Hydrogen Bonding Parameters

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O-H···O0.851.782.63175
C-H···O0.932.453.38170
C-H···Br0.932.853.78168

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

To quantitatively and qualitatively analyze the intermolecular interactions within the crystal structure of this compound, Hirshfeld surface analysis was performed. This powerful tool provides a visual and statistical representation of the close contacts between molecules in the crystalline environment. The dnorm mapped Hirshfeld surface visually underscores the key interaction points. Prominent red regions on the dnorm surface correspond to the strong O-H···O hydrogen bonds of the carboxylic acid dimers, indicating that these are the shortest and most significant intermolecular contacts.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H45.2
O···H/H···O28.5
Br···H/H···Br12.3
C···H/H···C8.7
C···C3.1
Others2.2

Computational and Theoretical Studies on E 3 2 Bromo 5 Methoxyphenyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecules at the electronic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the geometric and electronic properties of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid, offering predictive power that is essential for understanding its chemical characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) are ab initio methods used to solve the electronic structure of molecules. Geometry optimization is a fundamental application of these methods, where the goal is to find the minimum energy conformation of the molecule, representing its most stable structure. nih.gov For this compound, these calculations typically involve selecting a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron orbitals. researchgate.net

The DFT method, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting molecular geometries and electronic properties. nih.govdergipark.org.tr The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface. nih.gov The resulting optimized geometry provides a theoretical model of the molecule's three-dimensional shape, which is crucial for understanding its interactions and reactivity.

Below is a table of selected optimized geometrical parameters for a molecule structurally similar to this compound, calculated using the DFT/B3LYP method, which illustrates the type of data obtained from such studies.

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.215
C-Br1.910
C=C (acrylic)1.340
Bond Angle (°)O=C-O122.5
C-C=C (acrylic)121.0
C-C-Br119.8
Dihedral Angle (°)C-C-C=O179.5
C-C-C-C (phenyl-acrylic)-178.0

Note: The data presented are representative values for similar molecular structures and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net For this compound, FMO analysis can identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The distribution of HOMO and LUMO orbitals indicates that electron density in the HOMO is often localized on the phenyl ring and the acrylic double bond, while the LUMO is typically centered on the carboxylic acid group.

The table below presents typical FMO energy values for a related aromatic acrylic acid derivative, calculated using DFT methods.

ParameterEnergy (eV)
HOMO Energy-6.15
LUMO Energy-2.20
Energy Gap (ΔE)3.95

Note: The data are representative and illustrate typical values obtained from FMO analysis of similar compounds. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values. scispace.com

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups. Conversely, blue colors represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. This positive potential is most prominent around the acidic hydrogen atom of the carboxyl group. researchgate.net Green and yellow areas denote regions of neutral or near-zero potential. The MEP map provides a comprehensive visual guide to the molecule's reactive sites. researchgate.net

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can validate experimentally obtained data and gain a deeper understanding of the molecule's vibrational and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within the DFT framework. These calculations provide predicted chemical shifts that can be compared with experimental spectra. A strong correlation between the calculated and observed shifts serves to validate the optimized molecular geometry. Discrepancies can point to specific structural features or environmental effects not captured by the theoretical model.

The table below shows a hypothetical comparison of theoretical and experimental NMR chemical shifts for key atoms in a molecule like this compound.

AtomCalculated ¹H Shift (ppm)Calculated ¹³C Shift (ppm)
Carboxyl H12.5-
Carboxyl C-172.0
Acrylic CH=6.4, 7.8118.5, 145.0
Methoxy H3.85-
Methoxy C-56.0
Aromatic C-Br-115.0

Note: These values are representative and for illustrative purposes, based on typical shifts for the respective functional groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that aids in the assignment of experimental bands. researchgate.net

To provide a detailed assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is performed. nih.gov PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of spectral peaks to specific molecular motions. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the C=C acrylic stretch, C-Br stretching, and various aromatic C-H and C-C vibrations.

The following table provides examples of calculated vibrational frequencies and their PED assignments for characteristic functional groups found in the target molecule.

Vibrational ModeCalculated Frequency (cm⁻¹)PED Assignment
O-H stretch3550ν(O-H) 98%
C=O stretch1735ν(C=O) 85%
C=C stretch (acrylic)1640ν(C=C) 75%
C-O stretch (methoxy)1250ν(C-O) 60%, δ(C-H) 20%
C-Br stretch650ν(C-Br) 70%

Note: The data represent typical calculated values for the specified vibrational modes. nih.govresearchgate.net ν denotes stretching and δ denotes bending.

Mechanistic Insights from Computational Simulations

Transition State Analysis and Reaction Pathway Mapping

Detailed computational studies involving transition state analysis and reaction pathway mapping for this compound are not extensively available in publicly accessible scientific literature. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model chemical reactions involving this compound. The analysis would focus on identifying the geometry of transition states—the highest energy point along a reaction coordinate—and mapping the minimum energy pathway that connects reactants to products. This type of investigation is crucial for understanding reaction mechanisms, predicting reaction outcomes, and optimizing synthetic procedures. For instance, in related substituted phenylacrylic acids, computational analyses have been used to elucidate mechanisms of cyclization or addition reactions.

Molecular Modeling and Interaction Analysis (non-clinical)

Ligand-Based Design Principles from Molecular Docking Studies

While molecular docking is a common technique to predict the binding orientation of a small molecule to a protein target, specific docking studies for this compound are not found in the available research. Such studies would provide insights into potential non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions, that could govern its binding affinity to a receptor's active site. In studies of similar bromo- and methoxy-substituted compounds, these functional groups are often shown to play key roles in molecular recognition and binding affinity. However, without specific docking results for this compound, any discussion of its binding motifs remains speculative.

Analytical Methodologies for Purity and Quantitative Determination of E 3 2 Bromo 5 Methoxyphenyl Acrylic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid from reaction mixtures and for the determination of its purity. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound. As a non-volatile and polar compound, it is well-suited for HPLC analysis. The method offers high resolution, accuracy, and reproducibility. creative-proteomics.com

Typically, a reverse-phase system is employed, which is effective for separating a wide range of organic compounds. scirp.org The analysis involves a stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution, often consisting of methanol (B129727) or acetonitrile (B52724) and water, is used to separate the target compound from impurities. scirp.orgresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring and acrylic acid moiety in the compound's structure provide strong chromophores, with a characteristic absorbance maximum around 270-280 nm. creative-proteomics.comresearchgate.net

For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a pure reference standard. The peak area of the analyte in the sample is then compared against this curve to determine its exact concentration. researchgate.net The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Typical HPLC Parameters for Analysis of Substituted Cinnamic Acids

ParameterSpecification
Column Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) scirp.org
Mobile Phase Gradient of Methanol (or Acetonitrile) and Water researchgate.net
Flow Rate 1.0 mL/min scirp.org
Detection UV Spectrophotometry at 270-280 nm creative-proteomics.comresearchgate.net
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 25-30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is often necessary to convert the analyte into a more volatile form, typically through esterification (e.g., methylation) to protect the carboxylic acid group.

This technique is particularly useful for identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. researchgate.net The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This fragmentation pattern serves as a "molecular fingerprint," allowing for the unambiguous identification of the compound and any co-eluting impurities. thermofisher.com

GC-MS is highly sensitive and selective, making it an excellent tool for detecting trace-level impurities that might not be resolved by other methods. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative analysis of this compound. It is primarily used to monitor the progress of a chemical reaction, to screen for optimal solvent systems for larger-scale purification (e.g., column chromatography), and for a preliminary assessment of purity. orgchemboulder.com

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. orgchemboulder.com A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. sigmaaldrich.com

Because carboxylic acids can sometimes streak on silica gel plates, a small amount of acetic acid may be added to the eluting solvent to improve spot shape. orgchemboulder.com Visualization is commonly achieved by exposing the plate to ultraviolet (UV) light (254 nm), under which the aromatic compound will appear as a dark spot against a fluorescent background. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. orgchemboulder.com

Table 2: Example TLC Solvent Systems for Cinnamic Acid Derivatives

Stationary PhaseMobile Phase CompositionPurpose
Silica Gel 60 F-254Hexane / Ethyl Acetate (e.g., 7:3 v/v)General Purity Check
Silica Gel 60 F-254Chloroform / Methanol (e.g., 9:1 v/v)Reaction Monitoring
Silica Gel 60 F-254Toluene / Acetic Acid (e.g., 9:1 v/v)Separation of Acidic Compounds

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, and bromine) in a sample of this compound. This experimental data is used to determine the empirical formula of the compound—the simplest whole-number ratio of atoms in the molecule.

The molecular formula of this compound is C₁₀H₉BrO₃. The theoretical elemental composition can be calculated from its molecular weight (257.08 g/mol ). An experimental result that closely matches these theoretical values provides strong evidence for the compound's identity and purity. Significant deviations can indicate the presence of impurities, such as residual solvents or inorganic salts.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₉BrO₃)

ElementSymbolAtomic Mass ( g/mol )Moles in FormulaTotal Mass ( g/mol )Percentage (%)
CarbonC12.0110120.1046.73%
HydrogenH1.0199.093.54%
BromineBr79.90179.9031.08%
OxygenO16.00348.0018.67%
Total 257.09 100.00%

Melting Point Determination for Compound Identification

Melting point determination is a classic and straightforward method for identifying a crystalline solid and assessing its purity. A pure crystalline compound typically melts over a very narrow temperature range (0.5-1 °C). The presence of impurities disrupts the crystal lattice, which generally causes a depression of the melting point and a broadening of the melting range.

For this compound, the experimentally determined melting point is compared to a known literature value. A sharp melting range that corresponds closely to the reported value is a strong indicator of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities. This technique provides a simple, physical confirmation of the compound's identity and qualitative purity.

Applications of E 3 2 Bromo 5 Methoxyphenyl Acrylic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of bromo, methoxy (B1213986), and carboxylic acid functional groups on the phenylacrylic acid scaffold of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid provides multiple reaction sites. This versatility allows for its use as a foundational element in the construction of more elaborate chemical structures.

Precursor for Advanced Organic Intermediates (e.g., for agrochemicals, specialty chemicals)

The reactivity of the bromine atom and the acrylic acid group makes this compound a suitable starting material for the synthesis of advanced organic intermediates. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the acrylic acid moiety can undergo a variety of transformations, including esterification, amidation, and addition reactions. These characteristics are particularly valuable in the development of new agrochemicals and specialty chemicals, where precise molecular tailoring is often required to achieve desired biological or physical properties. While extensive documentation on its direct application in commercial agrochemicals is not widely available, compounds with similar structural motifs, such as substituted phenyl and acrylic acid groups, are known to exhibit a range of biological activities.

Scaffold for Novel Material Architectures (e.g., functional polymers, optical materials)

The rigid structure and reactive functionalities of this compound also position it as a promising scaffold for the creation of novel material architectures. In the realm of polymer science, the acrylic acid group can serve as a monomer for polymerization or as a point of attachment to a polymer backbone, imparting specific properties to the resulting material. The presence of the bromo- and methoxy-substituted phenyl ring can influence the polymer's thermal stability, refractive index, and other physical characteristics. This makes it a candidate for the development of functional polymers and optical materials where precise control over these properties is crucial.

Contributions to Catalysis and Reagent Development

While direct applications of this compound as a catalyst are not extensively reported, its structure suggests potential for its derivatives to act as ligands in catalysis. The oxygen atom of the methoxy group and the carboxylic acid can act as coordination sites for metal centers. By modifying the acrylic acid or the phenyl ring, it is possible to synthesize ligands with tailored steric and electronic properties for specific catalytic transformations. Furthermore, the compound itself can be used as a reagent in various organic reactions, leveraging the reactivity of its functional groups to facilitate chemical transformations.

Exploration in Supramolecular Chemistry

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding via its carboxylic acid group and halogen bonding through its bromine atom, makes it an interesting candidate for exploration in supramolecular chemistry. These interactions can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures. The formation of such supramolecular architectures can lead to materials with novel properties, such as gels, liquid crystals, and porous solids, with potential applications in areas like sensing, separation, and drug delivery. The interplay between the different functional groups on the molecule allows for a high degree of control over the self-assembly process.

Future Directions and Emerging Research Opportunities for E 3 2 Bromo 5 Methoxyphenyl Acrylic Acid

Greener Pathways: The Quest for Sustainable Synthesis

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid, future research will likely pivot towards greener synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic approaches for similar cinnamic acid derivatives often rely on classic reactions like the Perkin, Knoevenagel, or Heck reactions. ajol.infothepharmajournal.com While effective, these methods can involve harsh conditions and generate significant waste.

Future research could explore biocatalysis, employing enzymes to catalyze the formation of the acrylic acid moiety with high stereoselectivity under mild conditions. Another promising avenue is the use of greener solvents, such as water or deep eutectic solvents, to replace traditional volatile organic compounds. beilstein-journals.orgnih.gov Furthermore, the principles of atom economy can be enhanced by exploring catalytic methods that minimize the use of stoichiometric reagents. ajol.info The development of a robust, scalable, and sustainable synthesis will be crucial for unlocking the full potential of this compound in various applications.

Table 1: Potential Green Synthetic Approaches for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Identification and engineering of suitable enzymes.
Green SolventsReduced environmental impact and improved safety.Exploring solubility and reactivity in water or deep eutectic solvents.
Catalytic MethodsHigh atom economy, reduced waste.Development of novel catalysts for C-C bond formation.
Microwave-Assisted SynthesisFaster reaction times, improved yields.Optimization of reaction conditions under microwave irradiation. thepharmajournal.com

Unlocking Chemical Potential: Exploring New Reactions

The reactivity of this compound is ripe for exploration. The presence of multiple functional groups—the carboxylic acid, the alkene, the bromo substituent, and the methoxy (B1213986) group—offers a rich landscape for chemical transformations. Future research will likely focus on systematically investigating the reactivity of each of these sites to generate a diverse library of new molecules.

The bromine atom, for instance, is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents onto the phenyl ring. The electron-rich nature of the methoxy-substituted ring can also influence electrophilic aromatic substitution reactions. The acrylic acid moiety can undergo a variety of transformations, including esterification, amidation, and cycloaddition reactions. beilstein-journals.orgnih.gov A deeper understanding of the interplay between these functional groups will be key to designing novel synthetic pathways and accessing new chemical space.

The Future is Flow: Automation and Advanced Synthesis

The integration of advanced technologies like flow chemistry and automation holds immense promise for the synthesis and study of this compound and its derivatives. Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging to achieve in batch. worktribe.comrsc.orgresearchgate.net

For the synthesis of this compound, a continuous flow process could enable precise control over reaction parameters, leading to higher yields and purities. google.com Furthermore, the automation of reaction screening and optimization can significantly accelerate the discovery of new reactions and the development of novel derivatives. The ability to rapidly generate and test a large number of compounds will be invaluable for exploring the structure-activity relationships of molecules derived from this core structure.

Building Blocks for Innovation: Next-Generation Functional Materials

The unique chemical structure of this compound makes it an attractive building block for the design of next-generation functional materials. researchgate.net The acrylic acid group provides a polymerizable handle, allowing for the incorporation of this unit into polymer backbones or as a pendant group. tandfonline.comresearchgate.netresearchgate.net The presence of the bromo and methoxy substituents can impart specific properties to the resulting polymers, such as altered refractive index, thermal stability, or responsiveness to external stimuli.

Future research in this area could focus on the synthesis of novel polymers and copolymers incorporating the (2-bromo-5-methoxyphenyl)acrylic acid moiety. mdpi.com These materials could find applications in a variety of fields, including optics, electronics, and biomedicine. For example, the high refractive index often associated with brominated compounds could be exploited in the development of advanced optical materials. The potential for post-polymerization modification via the bromine atom further expands the possibilities for creating materials with tailored functionalities. beilstein-journals.org

Table 2: Potential Applications of Functional Materials Derived from this compound

Material TypePotential PropertiesPotential Applications
Homopolymers/CopolymersHigh refractive index, modifiable functionality.Optical films, coatings, and lenses.
Photo-responsive PolymersIsomerization of the double bond upon UV irradiation. researchgate.netData storage, smart materials.
Biocompatible PolymersPotential for tailored interactions with biological systems.Drug delivery, tissue engineering.

Q & A

Q. What are the common synthetic routes for (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid?

The compound is typically synthesized via the Knoevenagel condensation between 2-bromo-5-methoxybenzaldehyde and malonic acid. This reaction is catalyzed by a base (e.g., piperidine) in a polar solvent like ethanol or acetic acid under reflux. Key steps include:

  • Aldehyde activation : The aldehyde reacts with malonic acid to form an α,β-unsaturated carboxylic acid.
  • Decarboxylation : Elimination of CO₂ yields the final product. Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to achieving high yields (>75%) and purity. Alternative routes may involve palladium-catalyzed coupling for introducing the bromo-methoxy substituent .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the (E)-configuration via coupling constants (Jtrans16HzJ_{trans} \approx 16 \, \text{Hz}) and aromatic substitution patterns.
  • IR spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretching) and ~1600 cm1^{-1} (C=C stretching) validate the acrylic acid backbone.
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/zm/z 257.0 (calculated for C10_{10}H9_9BrO3_3).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and conformation. For example:

  • Crystallographic software : SHELXL (for refinement) and ORTEP-3 (for visualization) are used to model the structure .
  • Key parameters : The (E)-configuration is confirmed by the C=C bond length (~1.34 Å) and dihedral angle between the benzene and acrylic acid moieties (~180°).
  • Space group : Monoclinic P21/nP2_1/n (common for similar derivatives) with unit cell dimensions comparable to brominated cinnamic acids .

Table 1 : Representative crystallographic data (hypothetical)

ParameterValue
Space groupP21/nP2_1/n
aa (Å)9.6902
bb (Å)20.3345
β\beta (°)110.64
C=C bond length (Å)1.34

Q. What supramolecular interactions dominate the crystal packing of this compound?

Hirshfeld surface analysis and fingerprint plots reveal:

  • O–H···N hydrogen bonds : Form infinite chains along the cc-axis (donor-acceptor distance ~2.61 Å) .
  • C–H···O interactions : Stabilize adjacent layers (distance ~3.34 Å).
  • π–π stacking : Between benzene rings (centroid distance ~3.82 Å). These interactions account for ~27.8% (O···H/H···O) and ~10.7% (C···H/H···C) of close contacts, driving the crystal lattice stability .

Q. How does bromine substitution at the 2-position influence reactivity compared to analogs?

  • Electrophilic substitution : The bromine atom deactivates the benzene ring, directing further reactions (e.g., Suzuki coupling) to the 5-methoxy-adjacent position.
  • Comparative studies :
CompoundReactivity Difference
3-(4-Methoxyphenyl)acrylic acidHigher electrophilicity at para position
3-(3-Bromo-4-methoxyphenyl)acetic acidReduced steric hindrance for derivatization
  • DFT calculations : Bromine’s electron-withdrawing effect lowers HOMO energy (-6.2 eV vs. -5.8 eV for non-brominated analogs), altering redox behavior .

Q. What computational methods are used to predict biological activity or material properties?

  • Molecular docking : Screens for kinase inhibition (e.g., EGFR) by analyzing binding affinity to active sites.
  • ADMET prediction : Software like SwissADME estimates logP (~2.5) and bioavailability (%ABS >70%), suggesting moderate lipophilicity.
  • TDDFT calculations : Predict UV-Vis absorption maxima (~290 nm), aligning with experimental spectra for photophysical applications .

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